molecular formula C13H11BrN2O2 B5847926 N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide

N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide

Cat. No. B5847926
M. Wt: 307.14 g/mol
InChI Key: AZBRHZYZLCRTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is an organic compound that belongs to the pyridine family and is widely used in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is not well understood. However, it is believed to act as a modulator of various biological processes such as inflammation and cell growth. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cell growth.
Biochemical and physiological effects:
N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of various cancer cells such as lung cancer and breast cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to have low toxicity and is generally well tolerated in animal studies. However, one limitation of using N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide. One possible direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, it can be used as a starting material for the synthesis of new pharmaceuticals with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 2-phenoxyacetyl chloride in the presence of a base. It has been extensively used in scientific research for various applications such as the synthesis of pharmaceuticals and metal-organic frameworks. Its mechanism of action is not well understood, but it has been shown to have various biochemical and physiological effects. It has several advantages for lab experiments, but its mechanism of action is a limitation. There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide, including further investigation of its mechanism of action and exploring its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-phenoxyacetamide has been extensively used in scientific research for various applications. It has been used as a starting material in the synthesis of various pharmaceuticals such as anti-inflammatory, anti-tumor, and anti-viral agents. It has also been used as a ligand in metal-organic frameworks for various applications such as gas storage and separation.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-6-7-12(15-8-10)16-13(17)9-18-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBRHZYZLCRTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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